molecular formula C17H28O B008679 (S)-1-(2,4,6-Triisopropylphenyl)ethanol CAS No. 102225-88-7

(S)-1-(2,4,6-Triisopropylphenyl)ethanol

Cat. No.: B008679
CAS No.: 102225-88-7
M. Wt: 248.4 g/mol
InChI Key: VYKPQIIFUMKNLF-ZDUSSCGKSA-N
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Description

(S)-1-(2,4,6-Triisopropylphenyl)ethanol is a chiral alcohol with a bulky aromatic group. This compound is known for its steric hindrance due to the presence of three isopropyl groups on the phenyl ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4,6-Triisopropylphenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(2,4,6-Triisopropylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4,6-Triisopropylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products

    Oxidation: (S)-1-(2,4,6-Triisopropylphenyl)ethanone.

    Reduction: (S)-1-(2,4,6-Triisopropylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-1-(2,4,6-Triisopropylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,4,6-Triisopropylphenyl)ethanol involves its interaction with various molecular targets. The bulky phenyl group with isopropyl substituents can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, further affecting its activity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2,4,6-Trimethylphenyl)ethanol
  • (S)-1-(2,4,6-Triethylphenyl)ethanol
  • (S)-1-(2,4,6-Tributylphenyl)ethanol

Uniqueness

(S)-1-(2,4,6-Triisopropylphenyl)ethanol is unique due to its steric hindrance, which can significantly affect its reactivity and interactions compared to other similar compounds. The presence of three isopropyl groups on the phenyl ring makes it more sterically demanding, influencing its chemical behavior and applications.

Properties

IUPAC Name

(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKPQIIFUMKNLF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447339
Record name (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102225-88-7
Record name (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of (S)-1-(2,4,6-Triisopropylphenyl)ethanol?

A1: this compound is characterized by the following:

  • Molecular Formula: C17H28O
  • Molecular Weight: 248.40 g/mol

Q2: Why is this compound considered a versatile chiral auxiliary?

A2: this compound is deemed versatile due to its successful application in the synthesis of various chiral compounds. Research highlights its use in synthesizing:

  • Cyclopentenones
  • γ-Butyrolactones
  • γ-Butyrolactams

Q3: How can the optical purity of this compound be assessed?

A3: The enantiomeric purity of this compound, a critical factor in asymmetric synthesis, can be determined using chiral HPLC. A Chiralcel OD-H column with a 5 μm particle size and a mobile phase of isopropanol:hexane (2:98) at a flow rate of 0.5 mL/min is typically employed for this purpose . This method allows for the separation and quantification of the enantiomers, ensuring the use of highly enantiopure material in subsequent reactions.

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